molecular formula C17H16N2O5S3 B2606466 ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 896292-74-3

ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2606466
CAS No.: 896292-74-3
M. Wt: 424.5
InChI Key: LKECOUYSMUKHMR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d][1,3]thiazole core. Key substituents include a 3-methanesulfonylbenzamido group at the 2-position and an ethyl ester at the 5-position. The ethyl ester may improve solubility in organic solvents, a common feature in agrochemicals and pharmaceuticals .

Its synthesis likely involves amidation of a precursor, such as ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1, ), followed by sulfonylation or coupling with 3-methanesulfonylbenzoic acid derivatives.

Properties

IUPAC Name

ethyl 6-methyl-2-[(3-methylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S3/c1-4-24-16(21)13-9(2)12-15(25-13)19-17(26-12)18-14(20)10-6-5-7-11(8-10)27(3,22)23/h5-8H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKECOUYSMUKHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques like continuous flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives with various functional groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-Amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1)

Core Structure: Identical thieno[2,3-d][1,3]thiazole backbone. Substituents: Amino group at the 2-position vs. methanesulfonylbenzamido in the target compound. Key Differences:

  • Electronic Effects: The amino group is electron-donating, whereas the methanesulfonylbenzamido group is electron-withdrawing, altering reactivity and dipole moments.
  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the amide and sulfonyl groups in the target compound offer multiple hydrogen bond acceptors (C=O, S=O), enhancing crystal packing stability .
  • Applications: The amino-substituted compound may serve as a synthetic intermediate, while the target’s sulfonamide moiety could improve bioavailability or target specificity .

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

Core Structure: Triazine () vs. thienothiazole. Substituents: Sulfonylurea bridge and benzoate ester vs. thienothiazole with amide and ester. Key Differences:

  • Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s activity (if herbicidal) would depend on heterocycle-specific interactions.
  • Stability: The triazine ring is highly stable, whereas the thienothiazole’s fused system may offer conformational rigidity but different metabolic resistance .
  • Solubility : Both compounds feature ester groups, but the sulfonylurea’s urea moiety increases polarity compared to the target’s amide .

Triazole/Thiadiazole Derivatives ()

Core Structure: Thiadiazole (e.g., compound 9b in ) or triazole () vs. thienothiazole. Substituents: Hydrazone and phenyl groups vs. methanesulfonylbenzamido. Key Differences:

  • Synthesis : Compound 9b () forms via hydrazone cyclization, while the target compound likely requires amide coupling.
  • Hydrogen Bonding : Triazole/thiadiazole derivatives in form N—H···S and O—H···S bonds, whereas the target’s sulfonyl and amide groups may favor N—H···O and C=O···H interactions .
  • Bioactivity: Triazoles often exhibit antifungal properties, but the target’s thienothiazole core may target different pathways .

Thiazol-5-ylmethyl Carbamates ()

Core Structure: Thiazole vs. fused thienothiazole. Substituents: Complex ureido and hydroxy groups vs. methanesulfonylbenzamido. Key Differences:

  • Functionality : The carbamates in include hydroperoxy and ureido groups, which are absent in the target compound.
  • Pharmacokinetics : The hydroperoxy group may confer redox activity, whereas the target’s sulfonamide could enhance metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound Thieno[2,3-d][1,3]thiazole 3-Methanesulfonylbenzamido, ethyl ester Amide, sulfonyl, ester Medicinal chemistry, agrochemicals
Ethyl 2-amino-... (CAS 837407-87-1) Thieno[2,3-d][1,3]thiazole Amino, methyl, ethyl ester Amine, ester Synthetic intermediate
Metsulfuron-methyl Triazine Sulfonylurea, benzoate ester Sulfonylurea, ester Herbicide
Compound 9b () Thiadiazole Hydrazono, phenyl, triazole Hydrazone, ester Not specified
Thiazol-5-ylmethyl carbamate () Thiazole Ureido, hydroperoxy Carbamate, hydroperoxy Pharmaceutical candidate

Research Findings and Implications

  • Synthesis : The target compound’s amide group likely derives from coupling reactions similar to those in , where hydrazone intermediates are critical.
  • Crystallography: If analyzed via SHELX (), the thienothiazole ring’s puckering could be quantified using Cremer-Pople parameters (), revealing conformational preferences compared to planar triazines or flexible thiadiazoles.
  • Hydrogen Bonding : The sulfonyl and amide groups may promote dense crystal packing via N—H···O and C=O···H bonds, akin to the N—H···S interactions in .
  • Biological Relevance: While sulfonylureas target plant enzymes (), the thienothiazole core in the target compound could interact with mammalian enzymes, leveraging its fused heterocycle for selectivity.

Biological Activity

Ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and potential interactions with biological targets.

  • Molecular Formula : C₁₅H₁₈N₂O₄S₂
  • Molecular Weight : 358.44 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Ring : Utilizing thioamide precursors.
  • Amidation : Reaction with methanesulfonamide derivatives to introduce the sulfonamide group.
  • Esterification : Finalizing the structure through esterification with ethyl alcohol.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibition of Escherichia coli growth.

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membrane integrity.

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In a study focused on antimicrobial properties published in Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for Gram-positive bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

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